molecular formula C11H12N2OS B13582408 4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine CAS No. 383133-77-5

4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13582408
CAS No.: 383133-77-5
M. Wt: 220.29 g/mol
InChI Key: FGZHEBAWVDHOLC-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the starting material would be 4-methoxy-2-methylphenyl α-haloketone.

    Amination: The thiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:

    Catalysts: Using catalysts to increase the reaction rate and yield.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure conditions to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenyl isocyanate
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylphenyl isothiocyanate

Uniqueness

4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

CAS No.

383133-77-5

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-5-8(14-2)3-4-9(7)10-6-15-11(12)13-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

FGZHEBAWVDHOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CSC(=N2)N

Origin of Product

United States

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